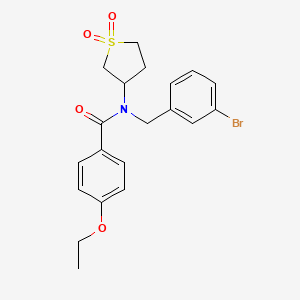

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic benzamide derivative featuring a 3-bromobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety, and a 4-ethoxy-substituted benzamide core. This compound is part of a broader class of small molecules designed for pharmacological research, particularly in signal transduction pathways such as GPCRs, kinase inhibition, or metabolic enzyme modulation .

The synthesis of this compound likely follows a two-step nucleophilic substitution pathway: (1) coupling of 4-ethoxybenzoyl chloride with 3-bromobenzylamine, followed by (2) reaction with 1,1-dioxidotetrahydrothiophen-3-amine under basic conditions .

Properties

Molecular Formula |

C20H22BrNO4S |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |

InChI |

InChI=1S/C20H22BrNO4S/c1-2-26-19-8-6-16(7-9-19)20(23)22(18-10-11-27(24,25)14-18)13-15-4-3-5-17(21)12-15/h3-9,12,18H,2,10-11,13-14H2,1H3 |

InChI Key |

YPSWWPXMICOFCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a complex organic compound notable for its diverse biological activities. Its unique structure combines various functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26BrNO4S, with a molecular weight of approximately 480.4 g/mol. The compound features a bromobenzyl moiety , a tetrahydrothiophene ring with a sulfone group, and an ethoxybenzamide linkage, which may enhance its reactivity and selectivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C22H26BrNO4S |

| Molecular Weight | 480.4 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing tetrahydrothiophene rings have shown cytotoxic effects against various cancer cell lines. The bromobenzyl group may enhance these effects through interactions with specific cellular targets.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar functional groups have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of the ethoxy group may influence the compound's solubility and permeability, enhancing its bioavailability.

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory potential of related compounds. The tetrahydrothiophene moiety is known for its ability to modulate inflammatory pathways, suggesting that this compound could possess similar properties.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various tetrahydrothiophene derivatives on breast cancer cell lines. Results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts.

- Antimicrobial Screening : In another investigation, derivatives of benzamide were screened for antimicrobial activity against E. coli and Staphylococcus aureus. Results showed that compounds with bromobenzyl groups had significant inhibitory effects on bacterial growth .

- Inflammation Modulation : A research paper highlighted the anti-inflammatory effects of thiophene derivatives in animal models of inflammation, demonstrating reduced levels of pro-inflammatory cytokines following treatment.

Predictive Models for Biological Activity

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the expected biological activities based on the compound's structural characteristics. These models suggest that this compound may interact with various biological targets, potentially leading to diverse pharmacological effects.

Comparison with Similar Compounds

Para-Substituted Alkoxy Groups

- 4-Methoxy (): The methoxy group provides moderate electron-donating effects, enhancing solubility in polar solvents compared to the ethoxy variant.

- 4-Ethoxy (Target) : The ethoxy group increases lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability but possibly reducing aqueous solubility. This substitution is common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

- 4-Isobutoxy () : The branched isobutoxy group significantly elevates lipophilicity (logP ~3.5–4.0), which may improve tissue retention but could limit solubility in aqueous biological matrices.

Halogen Substitutions

- 3-Bromobenzyl (Target) : Bromine’s higher atomic radius and polarizability compared to chlorine () may strengthen van der Waals interactions with aromatic residues in binding sites. Bromine’s electronegativity also stabilizes adjacent π-systems.

- 2-Chlorobenzyl (): The chloro group’s smaller size reduces steric bulk but may diminish halogen bonding efficacy. Positional isomerism (2- vs.

Sulfolane Moieties

The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfolane derivative) contributes to:

- Conformational rigidity : The sulfone group restricts rotational freedom, stabilizing bioactive conformations.

- Hydrogen-bonding capacity : The sulfone oxygen atoms can act as hydrogen-bond acceptors, enhancing interactions with serine/threonine kinases or proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.